

An In-depth Technical Guide to the Disproportionation Reaction of Iodous Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Iodous acid*

Cat. No.: *B082544*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the disproportionation reaction of **iodous acid** (HIO_2), a key process in iodine chemistry with implications in various scientific fields, including drug development where iodinated compounds are utilized. This document details the reaction's core principles, kinetics, and the experimental methodologies used for its investigation.

Introduction to Iodous Acid and its Disproportionation

Iodous acid (HIO_2) is an unstable oxoacid of iodine where iodine is in the +3 oxidation state.^[1] It is known to undergo a disproportionation reaction, a type of redox reaction where a substance is simultaneously oxidized and reduced, forming two different products.^[2] In this case, **iodous acid** is converted to **iodic acid** (HIO_3), where iodine is in the +5 oxidation state, and **hypiodous acid** (HOI), with iodine in the +1 oxidation state. The instability of **iodous acid** makes its study challenging, yet understanding its decomposition is crucial for controlling iodine-based chemical reactions.

The overall disproportionation reaction can be represented as:

This reaction is known to be complex and is influenced by factors such as acidity and temperature.^[3] It is also recognized as an autocatalytic process, meaning one of the reaction products acts as a catalyst for the reaction.^[4]

Kinetics and Mechanism of Disproportionation

The disproportionation of **iodous acid** in acidic aqueous solutions follows a second-order rate law.^[4] The reaction is complex and autocatalytic, with the detailed mechanism not yet being fully elucidated.^[5] However, several key aspects of the mechanism have been proposed and studied.

A significant feature of this reaction in acidic media is the involvement of the protonated form of **hypoiiodous acid**, H_2OI^+ , which acts as a catalytic species.^{[4][6]} The mechanism is understood to proceed through a series of steps, with the direct disproportionation of two **iodous acid** molecules being a central part of the process.

The rate of the disproportionation reaction is influenced by the acidity of the solution. Studies conducted in aqueous sulfuric acid have shown that the rate constant of the reaction is dependent on the acid concentration.^[4] The reaction rate also increases with temperature, as expected for most chemical reactions.^{[1][3]}

Autocatalysis

The autocatalytic nature of the disproportionation of **iodous acid** is a key characteristic.^[4] This implies that a product of the reaction accelerates the reaction rate. In this system, the formation of H_2OI^+ is believed to be a key part of the autocatalytic cycle, though the precise elementary steps of this cycle are still a subject of research. The presence of autocatalysis can lead to complex kinetic profiles, sometimes exhibiting induction periods or oscillatory behavior in related chemical systems.

Quantitative Data

The kinetics of the disproportionation of **iodous acid** have been studied under various conditions, yielding important quantitative data. The following tables summarize the reported rate constants at different temperatures and the activation energy for the reaction.

Temperature (K)	Rate Constant (k) (dm ³ mol ⁻¹ s ⁻¹)	Sulfuric Acid Concentration (mol/dm ³)	Reference
285	0.90 ± 0.08	0.18	[1] [4]
291	1.10 ± 0.10	0.18	[1] [4]
298	1.30 ± 0.07	0.18	[1] [4]
303	1.50 ± 0.10	0.18	[1] [4]

Activation Energy (Ea)	Method	Sulfuric Acid Concentration (mol/dm ³)	Reference
46 kJ/mol	Graphical (Arrhenius plot)	0.125	[3] [5]
38 ± 5 kJ/mol	Graphical (Arrhenius plot)	0.18	[1]

Experimental Protocols

The study of the disproportionation of **iodous acid** requires careful experimental design due to the reactant's instability. The most common method for monitoring the reaction kinetics is UV-Vis spectrophotometry.

Preparation of Iodous Acid Solution

Iodous acid is typically prepared *in situ* immediately before a kinetic experiment. A common method involves the reaction of a chlorite salt with an iodine solution in an acidic medium. The exact concentrations of the reactants need to be carefully controlled to generate the desired concentration of **iodous acid**.

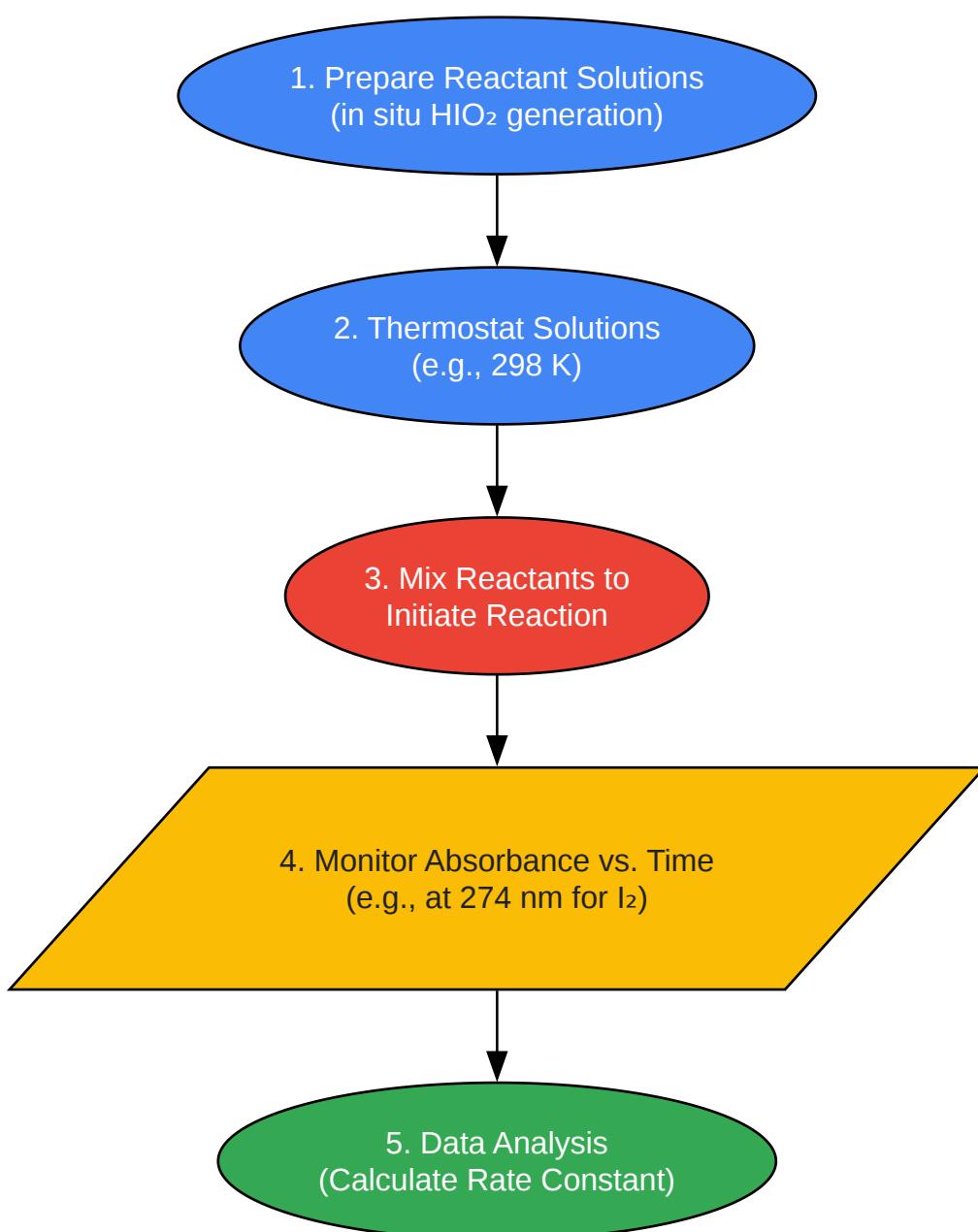
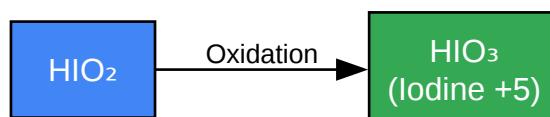
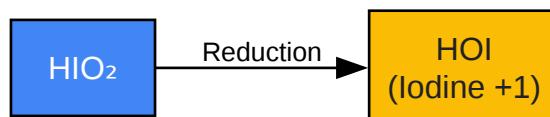
Kinetic Measurements using UV-Vis Spectrophotometry

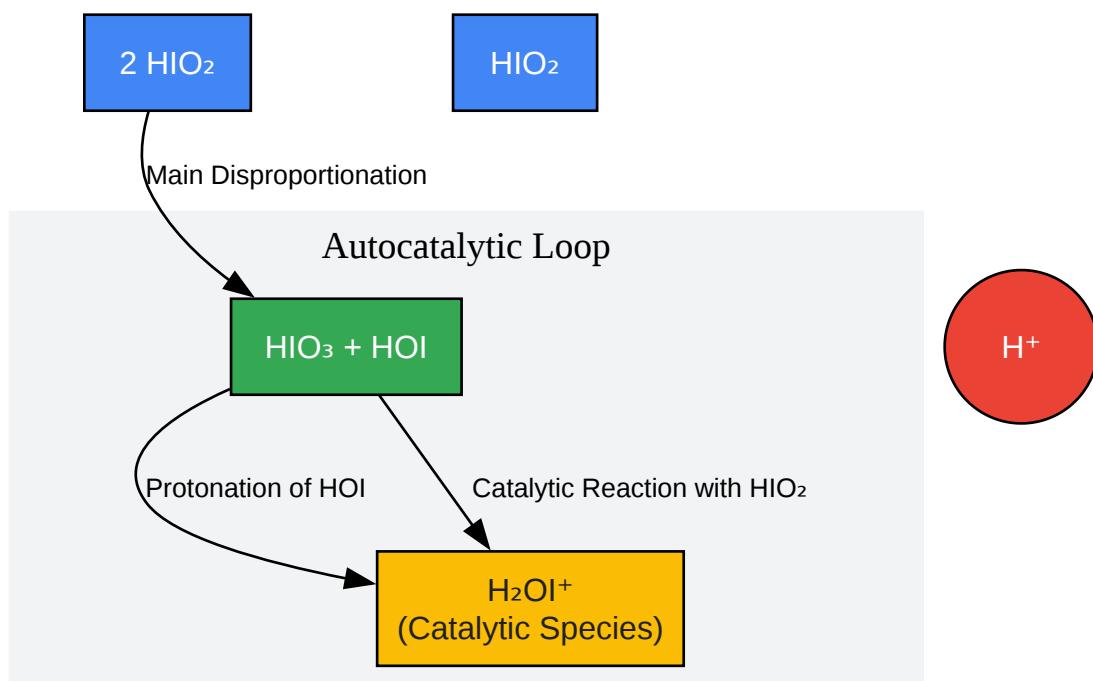
Objective: To determine the rate of disproportionation of **iodous acid** by monitoring the formation of a product over time.

Instrumentation: A temperature-controlled UV-Vis spectrophotometer equipped with quartz cuvettes (e.g., 10 mm path length).

Methodology:

- Reagent Preparation:
 - Prepare fresh solutions of reactants for the *in situ* generation of **iodous acid**.
 - Prepare a solution of sulfuric acid at the desired concentration (e.g., 0.125 M or 0.18 M).
[\[1\]](#)[\[3\]](#)
 - All solutions should be prepared with double-distilled water and analytical grade reagents.
[\[5\]](#)
- Temperature Control:
 - Set the spectrophotometer's cuvette holder to the desired temperature (e.g., 285 K, 291 K, 298 K, or 303 K).
[\[1\]](#)[\[3\]](#)
 - Allow the reactant solutions to equilibrate to the set temperature before mixing.
- Reaction Initiation and Data Acquisition:
 - Mix the reactant solutions for the generation of **iodous acid** directly in the quartz cuvette or in a separate vessel from which the mixture is quickly transferred to the cuvette.
 - Immediately place the cuvette in the spectrophotometer and start recording the absorbance at a fixed wavelength over time.
 - The disproportionation of **iodous acid** leads to the formation of other iodine species, including molecular iodine (I_2). The kinetics of the reaction can be monitored by following the increase in the absorbance of I_2 . A common wavelength used for this purpose is 274 nm, which corresponds to an absorption maximum for I_2 .
[\[5\]](#)
- Data Analysis:




- The absorbance data collected over time is used to determine the concentration of the product (I_2) at different time points, using the Beer-Lambert law ($A = \epsilon cl$).
- The rate of the reaction can then be determined from the change in concentration of the product over time.
- For a second-order reaction, a plot of $1/[reactant]$ versus time will yield a straight line, the slope of which is the rate constant, k . Alternatively, initial rate methods can be employed.


Note: To minimize side reactions and isolate the main disproportionation reaction, some studies have employed "scavengers" such as crotonic acid to remove interfering species like **hypoiodous acid (HOI)**.^[4]

Visualizations

Disproportionation Pathway

The following diagram illustrates the core disproportionation reaction of **iodous acid** and the involvement of key species in an acidic medium.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. KINETICS STUDY OF THE DISPROPORTIONATION OF THE IODOUS ACID IN AQUEOUS SULFURIC ACID SOLUTION | Bulletin of Natural Sciences Research [aseestant.ceon.rs]
- 2. youtube.com [youtube.com]
- 3. [PDF] Influence of the acidity of the iodosus acid solution system on the kinetics of the disproportionation reaction | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. aseestant.ceon.rs [aseestant.ceon.rs]
- 6. INFLUENCE OF THE ACIDITY OF THE IODOUS ACID SOLUTION SYSTEM ON THE KINETICS OF THE DISPROPORTIONATION REACTION | Bulletin of Natural Sciences

Research [aseestant.reon.rs]

- To cite this document: BenchChem. [An In-depth Technical Guide to the Disproportionation Reaction of Iodous Acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b082544#disproportionation-reaction-of-iodous-acid\]](https://www.benchchem.com/product/b082544#disproportionation-reaction-of-iodous-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com